Cas no 2498-66-0 (Benzaanthracene-7,12-dione)

Benzaanthracene-7,12-dione structure
Benzaanthracene-7,12-dione structure
商品名:Benzaanthracene-7,12-dione
CAS番号:2498-66-0
MF:C18H10O2
メガワット:258.2708
MDL:MFCD00003596
CID:43077
PubChem ID:87563232

Benzaanthracene-7,12-dione 化学的及び物理的性質

名前と識別子

    • Tetraphene-7,12-dione
    • Benz[a]Anthracene-7,12-Dione
    • 1,2-Benzanthraquinone
    • 1,2-Benz[a]anthraquinone
    • 1,2-BENZANTHRACHINON
    • 1,2-BENZOANTHRAQUINONE
    • Benz(a)anthracene-7,12-dione
    • Benzanthracene-7,12-dione
    • benzanthraquinone
    • NAPHTHANTHRAQUINONE
    • Sirius Yellow G
    • C.I. 59000
    • 7,12-Benz(a)anthraquinone
    • Sirius Yellow G (VAN)
    • BL89U5YZBK
    • Benz[a]anthr
    • CI-59000
    • EINECS 219-693-8
    • 7,12-dihydrotetraphene-7,12-dione
    • Benzo[a]anthracene-7,12-dione #
    • NSC-7961
    • Benz[a]anthra-7,12-quinone
    • 4-07-00-02644 (Beilstein Handbook Reference)
    • DTXSID8051916
    • Q27274742
    • 1,2-Benzo-9,10-anthraquinone
    • Benz[a]anthracene-7,12-quinone
    • LHMRXAIRPKSGDE-UHFFFAOYSA-N
    • FT-0606277
    • SCHEMBL183078
    • B0018
    • J-015761
    • NSC 7961
    • Benzo[a]anthracene-7,12-dione
    • AS-57440
    • A817591
    • NS00021076
    • 2498-66-0
    • NSC7961
    • MFCD00003596
    • D88588
    • UNII-BL89U5YZBK
    • Benz(a)anthracene-7,12-quinone
    • Benz(a)anthra-7,12-quinone
    • AKOS016008512
    • BRN 2052941
    • DTXCID3030478
    • benz A anthracene-7,12-dione
    • Benzaanthracene-7,12-dione
    • MDL: MFCD00003596
    • インチ: 1S/C18H10O2/c19-17-13-7-3-4-8-14(13)18(20)16-12-6-2-1-5-11(12)9-10-15(16)17/h1-10H
    • InChIKey: LHMRXAIRPKSGDE-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2=C([H])C([H])=C([H])C([H])=C2C(C2C([H])=C([H])C3=C([H])C([H])=C([H])C([H])=C3C=21)=O
    • BRN: 2052941

計算された属性

  • せいみつぶんしりょう: 258.06808g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.1
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 258.06808g/mol
  • 単一同位体質量: 258.06808g/mol
  • 水素結合トポロジー分子極性表面積: 34.1Ų
  • 重原子数: 20
  • 複雑さ: 427
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.1584 (rough estimate)
  • ゆうかいてん: 166.0 to 171.0 deg-C
  • ふってん: 361.53°C (rough estimate)
  • フラッシュポイント: 175.5±17.4 °C
  • 屈折率: 1.5200 (estimate)
  • PSA: 34.14000
  • LogP: 3.61520
  • ようかいせい: 不溶性
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

Benzaanthracene-7,12-dione セキュリティ情報

Benzaanthracene-7,12-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1239053-250mg
1,2-Benzanthraquinone
2498-66-0 98%
250mg
¥91 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1239053-25g
1,2-Benzanthraquinone
2498-66-0 98%
25g
¥1808 2023-04-14
abcr
AB113847-5 g
Benz[a]anthracene-7,12-dione, 95%; .
2498-66-0 95%
5 g
€161.00 2023-07-20
TRC
B197940-25g
Benz[a]anthracene-7,12-dione
2498-66-0
25g
$ 655.00 2023-04-19
Chemenu
CM308597-500g
Tetraphene-7,12-dione
2498-66-0 97%
500g
$716 2022-09-29
Chemenu
CM308597-25g
Tetraphene-7,12-dione
2498-66-0 97%
25g
$374 2024-07-28
abcr
AB113847-5g
Benz[a]anthracene-7,12-dione, 95%; .
2498-66-0 95%
5g
€139.50 2025-03-19
Aaron
AR002QSL-250mg
1,2-Benzanthraquinone
2498-66-0 97%
250mg
$5.00 2025-01-21
abcr
AB113847-25g
Benz[a]anthracene-7,12-dione, 95%; .
2498-66-0 95%
25g
€501.80 2025-03-19
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80712-20mg
1,2-Benzanthraquinone
2498-66-0 98.0%
20mg
¥300 2023-09-19

Benzaanthracene-7,12-dione 関連文献

Benzaanthracene-7,12-dioneに関する追加情報

Recent Advances in the Study of Benzaanthracene-7,12-dione (CAS: 2498-66-0) and Its Applications in Chemical Biology and Medicine

Benzaanthracene-7,12-dione (CAS: 2498-66-0) is a polycyclic aromatic hydrocarbon derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and medicine. This compound, characterized by its anthracene core and quinone functionalities, has been the subject of numerous studies exploring its synthesis, reactivity, and biological activities. The latest research highlights its role as a promising scaffold for drug development, particularly in the fields of oncology and antimicrobial therapy.

Recent studies have focused on the synthesis and structural modification of Benzaanthracene-7,12-dione to enhance its bioactivity and selectivity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that introducing electron-withdrawing groups at specific positions of the anthracene ring significantly improved the compound's cytotoxicity against cancer cell lines, including MCF-7 and A549. The study also revealed that these modifications reduced off-target effects, suggesting a potential pathway for developing more selective anticancer agents.

In addition to its anticancer properties, Benzaanthracene-7,12-dione has shown remarkable antimicrobial activity. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound exhibited potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The researchers attributed this activity to the compound's ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. These findings open new avenues for addressing the growing challenge of antibiotic resistance.

The mechanism of action of Benzaanthracene-7,12-dione has been a key area of investigation. Advanced computational modeling and in vitro studies have elucidated its interactions with biological targets, such as DNA topoisomerases and redox-sensitive proteins. A 2024 study in Chemical Science utilized cryo-EM and X-ray crystallography to visualize the binding of Benzaanthracene-7,12-dione derivatives to the active site of topoisomerase II, providing atomic-level insights into its inhibitory mechanism. These structural insights are invaluable for rational drug design and optimization.

Despite these promising developments, challenges remain in the clinical translation of Benzaanthracene-7,12-dione-based therapies. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further structural optimization and formulation strategies. Recent advances in nanoparticle-based delivery systems, as reported in a 2023 Nature Communications article, offer potential solutions to these challenges by enhancing the compound's stability and targeted delivery.

In conclusion, Benzaanthracene-7,12-dione (CAS: 2498-66-0) represents a versatile and promising scaffold in chemical biology and medicinal chemistry. The latest research underscores its potential as a multitarget agent for cancer and infectious diseases, while also highlighting the need for continued investigation into its pharmacokinetics and safety profile. As synthetic methodologies and biological understanding advance, this compound is poised to play an increasingly important role in the development of novel therapeutic agents.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2498-66-0)Benzaanthracene-7,12-dione
A817591
清らかである:99%
はかる:25g
価格 ($):298.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2498-66-0)Benzo[a]anthracene-7,12-dione
2473032
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ